5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid
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Overview
Description
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a quinazoline moiety with a thiophene ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid involves multiple steps. One common method includes the reaction of L-glutamic acid diethyl ester with 2-thiophenecarboxylic acid, 5-(((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)methylamino)- in the presence of reagents like benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. By inhibiting this enzyme, the compound can interfere with cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Raltitrexed: Another thymidylate synthase inhibitor used in chemotherapy.
Pemetrexed: A similar compound with broader applications in cancer treatment.
Uniqueness
5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid is unique due to its specific structural combination of a quinazoline moiety and a thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-9-17-12-4-3-10(7-11(12)15(20)18-9)8-19(2)14-6-5-13(23-14)16(21)22/h3-7H,8H2,1-2H3,(H,21,22)(H,17,18,20) |
InChI Key |
ZHQMWRFNBFKOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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